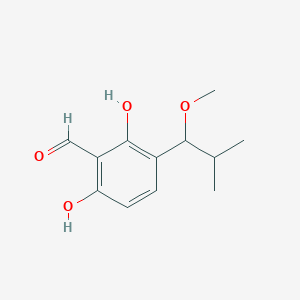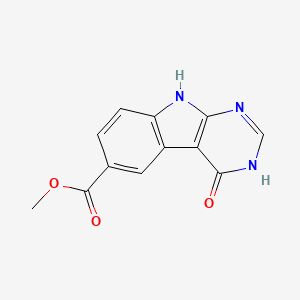
2-Fluoro-3-methoxy-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxy-2-methylpropan-1-amine is a chemical compound with the molecular formula C5H12FNO It is known for its unique structural properties, which include a fluorine atom, a methoxy group, and a methyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom
Industrial Production Methods
Industrial production of 2-Fluoro-3-methoxy-2-methylpropan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-Fluoro-3-methoxy-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its solubility and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxypropan-1-amine
- 2-Fluoro-2-methylpropan-1-amine
- 3-Methoxy-2-methylpropan-1-amine
Uniqueness
2-Fluoro-3-methoxy-2-methylpropan-1-amine is unique due to the presence of both fluorine and methoxy groups on the same carbon atom, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C5H12FNO |
|---|---|
Molecular Weight |
121.15 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-2-methylpropan-1-amine |
InChI |
InChI=1S/C5H12FNO/c1-5(6,3-7)4-8-2/h3-4,7H2,1-2H3 |
InChI Key |
ISEKIPXDTNWDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(COC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)
